molecular formula C21H30N4O3 B4417040 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one

3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one

Cat. No.: B4417040
M. Wt: 386.5 g/mol
InChI Key: ALLVMDCMILIRMF-UHFFFAOYSA-N
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Description

3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one is a complex organic compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and an octahydroquinoxalinone moiety.

Preparation Methods

The synthesis of 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one typically involves multiple steps. One common synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then further reacted under specific conditions to yield the final product. Industrial production methods often involve optimization of reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. It acts as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar compounds include:

    Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on both alpha1-adrenergic receptors and 5-HT1A receptors. Compared to these compounds, 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one exhibits unique structural features that may offer distinct pharmacological profiles and therapeutic benefits.

Properties

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-28-19-9-5-4-8-18(19)24-10-12-25(13-11-24)20(26)14-17-21(27)23-16-7-3-2-6-15(16)22-17/h4-5,8-9,15-17,22H,2-3,6-7,10-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLVMDCMILIRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3C(=O)NC4CCCCC4N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one
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Reactant of Route 2
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one
Reactant of Route 3
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one
Reactant of Route 5
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one
Reactant of Route 6
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one

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